molecular formula C22H25N3 B12685420 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline CAS No. 85423-05-8

2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline

Cat. No.: B12685420
CAS No.: 85423-05-8
M. Wt: 331.5 g/mol
InChI Key: OXSAFLAVIWLHPC-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline is an organic compound that belongs to the class of secondary amines. This compound is characterized by the presence of two aromatic rings connected by a methylene bridge, with amino and ethylamino substituents on the aromatic rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is preferred due to its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

In industrial settings, the compound can be synthesized using a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines. This reaction is catalyzed by Brönsted acidic ionic liquids, which provide a metal- and solvent-free environment . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its amino and ethylamino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline is unique due to its specific substitution pattern and the presence of both amino and ethylamino groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85423-05-8

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline

InChI

InChI=1S/C22H25N3/c1-2-25-21-10-5-16(6-11-21)13-18-7-12-22(24)19(15-18)14-17-3-8-20(23)9-4-17/h3-12,15,25H,2,13-14,23-24H2,1H3

InChI Key

OXSAFLAVIWLHPC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N

Origin of Product

United States

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